molecular formula C9H7Cl2N B8598512 3,4-Dichloro-N-2-propynylbenzenamine

3,4-Dichloro-N-2-propynylbenzenamine

Cat. No. B8598512
M. Wt: 200.06 g/mol
InChI Key: HAOZVOXAKAJGRU-UHFFFAOYSA-N
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Patent
US04857530

Procedure details

A solution of 16.20 g (0.1 mol) of 3,4-dichlorobenzenamine, 16.36 g (0.11 mol) of an 80% solution of 3-bromo-1-propyne in toluene, and 17.4 ml (0.11 mol) of N-ethyl-N-(1-methylethyl)-2-propanamine in 350 ml of toluene is heated at 90° for six hours. Ethyl acetate is added to the reaction suspension, and the suspension is washed three times with water. The organic layer is separated, dried (magnesium sulfate), and concentrated to give 19.85 g of a dark brown liquid. This is applied to a column of 1 kg of flash silica gel packed in hexane/dichloromethane (5:1). Elution with the same solvent gives 1.48 g (11.3%) of 3,4-dichloro-N,N-di-2-propynylbenzenamine as a yellow oil which crystallizes on standing; mp 48°-50° C. Further elution gives 15.80 g (79%) of the desired product as a gold liquid. NMR (200 MHz, DMSO) δ=3.13 (t, J<3 Hz, 1, C≡CH), 3.92 (d, J<3 Hz, 2, CH2), 6.48 (br s, 1, NH, disappears on D2O addition), 6.64 (dd, J=8.9 Hz, 2.8 Hz, 1, 6H), 6.84 (d, J<3 Hz, 1, 2H), 7.32 (d, J=8.9 Hz, 1, 5H); MS (DEI): m/e=199 (M+); IR (LF): =3297, 1601, 1494 cm-1.
Quantity
16.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:9])[CH:5]=[CH:6][C:7]=1[Cl:8].Br[CH2:11][C:12]#[CH:13].C(N(C(C)C)C(C)C)C.C(OCC)(=O)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][CH2:13][C:12]#[CH:11])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#C
Name
Quantity
17.4 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the suspension is washed three times with water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 19.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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